REACTION_CXSMILES
|
[O-:1][Si:2]([O-:4])=[O:3].[Na+:5].[Na+]>O>[O-:3][Si:2]([O-:4])=[O:1].[Na+:5].[Na+:5].[O:1]=[Si:2]=[O:3].[OH-:1].[Na+:5] |f:0.1.2,4.5.6,8.9|
|
Name
|
sodium silicates
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[O-][Si](=O)[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
[O-][Si](=O)[O-].[Na+].[Na+]
|
Name
|
|
Type
|
product
|
Smiles
|
O=[Si]=O
|
Name
|
|
Type
|
product
|
Smiles
|
[OH-].[Na+]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[O-:1][Si:2]([O-:4])=[O:3].[Na+:5].[Na+]>O>[O-:3][Si:2]([O-:4])=[O:1].[Na+:5].[Na+:5].[O:1]=[Si:2]=[O:3].[OH-:1].[Na+:5] |f:0.1.2,4.5.6,8.9|
|
Name
|
sodium silicates
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[O-][Si](=O)[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
[O-][Si](=O)[O-].[Na+].[Na+]
|
Name
|
|
Type
|
product
|
Smiles
|
O=[Si]=O
|
Name
|
|
Type
|
product
|
Smiles
|
[OH-].[Na+]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[O-:1][Si:2]([O-:4])=[O:3].[Na+:5].[Na+]>O>[O-:3][Si:2]([O-:4])=[O:1].[Na+:5].[Na+:5].[O:1]=[Si:2]=[O:3].[OH-:1].[Na+:5] |f:0.1.2,4.5.6,8.9|
|
Name
|
sodium silicates
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[O-][Si](=O)[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
[O-][Si](=O)[O-].[Na+].[Na+]
|
Name
|
|
Type
|
product
|
Smiles
|
O=[Si]=O
|
Name
|
|
Type
|
product
|
Smiles
|
[OH-].[Na+]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[O-:1][Si:2]([O-:4])=[O:3].[Na+:5].[Na+]>O>[O-:3][Si:2]([O-:4])=[O:1].[Na+:5].[Na+:5].[O:1]=[Si:2]=[O:3].[OH-:1].[Na+:5] |f:0.1.2,4.5.6,8.9|
|
Name
|
sodium silicates
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[O-][Si](=O)[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
[O-][Si](=O)[O-].[Na+].[Na+]
|
Name
|
|
Type
|
product
|
Smiles
|
O=[Si]=O
|
Name
|
|
Type
|
product
|
Smiles
|
[OH-].[Na+]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[O-:1][Si:2]([O-:4])=[O:3].[Na+:5].[Na+]>O>[O-:3][Si:2]([O-:4])=[O:1].[Na+:5].[Na+:5].[O:1]=[Si:2]=[O:3].[OH-:1].[Na+:5] |f:0.1.2,4.5.6,8.9|
|
Name
|
sodium silicates
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[O-][Si](=O)[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
[O-][Si](=O)[O-].[Na+].[Na+]
|
Name
|
|
Type
|
product
|
Smiles
|
O=[Si]=O
|
Name
|
|
Type
|
product
|
Smiles
|
[OH-].[Na+]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |